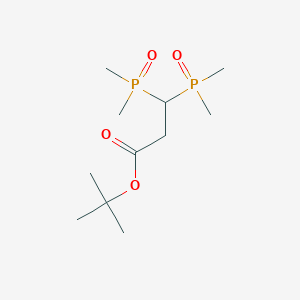

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate involves complex organic synthesis techniques, including the use of phosphorus reagents and protective group strategies. While specific synthesis routes for this compound were not directly found, related research includes the synthesis of phosphine and phosphonate derivatives, showcasing methodologies that could be adapted for the synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate. For instance, sterically hindered phosphorus compounds have been synthesized through nucleophilic substitution reactions, a method that could potentially be applied to the synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate, like other phosphorus-containing compounds, is expected to feature unique bonding environments around the phosphorus atoms, influencing its reactivity and physical properties. X-ray crystallography and NMR spectroscopy are typical analytical techniques used to elucidate such structures, revealing details about bond lengths, angles, and the spatial arrangement of atoms (Sasaki, Tanabe, & Yoshifuji, 1999).

Applications De Recherche Scientifique

Catalytic Alkylation

A study by Qian, Dawe, and Kozak (2011) discusses the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, showcasing the utility of specific organometallic complexes in facilitating C-C cross-coupling reactions. These findings underscore the potential for utilizing tert-butyl and related compounds in catalysis to achieve high yields of cross-coupled products under mild conditions (Qian, Dawe, & Kozak, 2011).

Asymmetric Hydrogenation

Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) have prepared rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their effectiveness in rhodium-catalyzed asymmetric hydrogenation. This research is significant for the development of chiral pharmaceutical ingredients, indicating the role of tert-butyl-based compounds in enhancing the selectivity and efficiency of catalytic processes (Imamoto et al., 2012).

Antioxidant Studies

Lucarini, Pedulli, Valgimigli, Amorati, and Minisci (2001) conducted thermochemical and kinetic studies on bisphenol antioxidants, highlighting the antioxidant and polymerization inhibitory properties of compounds with tert-butyl groups. This research contributes to our understanding of the antioxidative mechanisms of tert-butyl-substituted compounds and their potential applications in material science (Lucarini et al., 2001).

Polymerization Catalysis

Sharma, Yameen, Tumanskii, Filimon, Tamm, and Eisen (2012) explored bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes as effective catalysts for the monodisperse polymerization of propylene. Their work provides insights into the mechanism of propylene polymerization, demonstrating the utility of tert-butyl-based ligands in creating highly active and selective catalytic systems for polymer production (Sharma et al., 2012).

Propriétés

IUPAC Name |

tert-butyl 3,3-bis(dimethylphosphoryl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4P2/c1-11(2,3)15-9(12)8-10(16(4,5)13)17(6,7)14/h10H,8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBNMWVKHUEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(P(=O)(C)C)P(=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)